REACTION_CXSMILES
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[CH2:1]([NH:3][C:4]1[C:5]([NH2:11])=[C:6]([F:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[C:12](C1NC=CN=1)(C1NC=CN=1)=[O:13]>O1CCCC1>[CH2:1]([N:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=2[NH:11][C:12]1=[O:13])[CH3:2]
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Name
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|
Quantity
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2.48 g
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Type
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reactant
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Smiles
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C(C)NC=1C(=C(C=CC1)F)N
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Name
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Quantity
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4.38 g
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Type
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reactant
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Smiles
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C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Upon disappearance of the starting material, the reaction was partitioned between 1 N hydrochloric acid (100 mL) and ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
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product
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Smiles
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C(C)N1C(NC2=C1C=CC=C2F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |